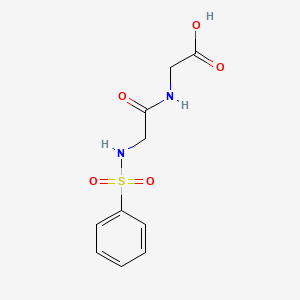

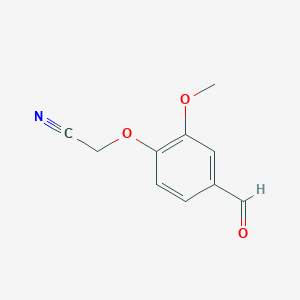

![molecular formula C8H9N3OS B1301017 2-Hydrazinyl-6-methoxybenzo[d]thiazole CAS No. 20174-70-3](/img/structure/B1301017.png)

2-Hydrazinyl-6-methoxybenzo[d]thiazole

描述

2-Hydrazinyl-6-methoxybenzo[d]thiazole is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. The hydrazinyl group attached to the thiazole ring indicates the presence of a hydrazine moiety, which is a compound with the formula N2H4, characterized by its nitrogen-nitrogen single bond.

Synthesis Analysis

The synthesis of thiazole derivatives often involves cyclization reactions of thiosemicarbazones with various reagents. For instance, a series of ethyl 2-(2-(arylidene)hydrazinyl)thiazole-4-carboxylates were synthesized from thiosemicarbazones cyclized with ethyl bromopyruvate . Similarly, 2-hydrazinylbenzo[d]thiazole was produced from the reaction of 2-mercapto-benzothiazole with hydrazine hydride in ethanol . These methods demonstrate the versatility of thiazole chemistry and the ability to introduce various substituents into the thiazole core.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often confirmed using spectroscopic techniques such as FT-IR, 1H-NMR, 13C-NMR, and HRMS. For example, the structures of N-alkylated and N-benzylated thiazole-4-carboxylates were established using these techniques . Additionally, X-ray crystallography provides detailed insights into the molecular geometry, as seen in the structural characterization of various thiazole derivatives .

Chemical Reactions Analysis

Thiazole derivatives can undergo a range of chemical reactions, including alkylation, benzylation, and cyclization, to yield a diverse array of compounds with potential biological activities. The reactivity of the hydrazinyl group also allows for further modifications and the formation of complex structures, as demonstrated in the synthesis of carrier polymers derived from 2-hydrazinylbenzo[d]thiazole .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by the substituents on the thiazole ring. These properties can be studied using computational methods such as density functional theory (DFT), which provides information on vibrational frequencies, molecular electrostatic potential, and non-linear optical properties . The introduction of various functional groups can also affect the solubility, stability, and reactivity of these compounds.

Case Studies and Biological Activities

Several thiazole derivatives have been evaluated for their biological activities, including acetylcholinesterase inhibition , antimicrobial , antioxidant , and antiviral properties . For instance, certain thiazole derivatives showed moderate inhibition of acetylcholinesterase, with IC50 values comparable to or better than the standard drug galanthamine . Others demonstrated promising antioxidant activities and potential as therapeutic targets for SARS-CoV-2 . These studies highlight the potential of thiazole derivatives in drug discovery and the importance of structural modifications to enhance biological activity.

科学研究应用

Anticonvulsant Activity

- Scientific Field: Pharmacology

- Application Summary: A series of new benzothiazole derivatives containing dimethylpyrazole were synthesized and evaluated for their anticonvulsant activity . The compound 6g, 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((2-fluorobenzyl)oxy)benzo[d]thiazole showed better activity with an ED 50 value of 160.4 mg/kg and higher protective index (PI) values of 2.74 in the MES test .

- Methods of Application: The compounds were evaluated for their anticonvulsant activity, neurotoxicity and cytotoxicity by using the maximal electroshock (MES), rotarod neurotoxicity (TOX) and MTT colorimetric assay .

- Results: Among the compounds studied, four compounds (6a, 6b, 6g and 6m) showed better anticonvulsant than the others at 300 mg/kg and they also showed anticonvulsant activity at the dose of 100 mg/ kg .

Antimicrobial Activity

- Scientific Field: Microbiology

- Application Summary: A series of benzothiazolylindenopyrazoles has been efficiently synthesized by refluxing a solution of 2- (3-substitutedbenzoyl)- (1 H )-indene-1,3 (2 H )-diones and 2-hydrazinylbenzo [ d ]thiazole/2-hydrazinyl-6-substitutedbenzo [ d ]thiazoles .

- Methods of Application: The newly synthesized derivatives were subjected to their preliminary antimicrobial assay against two Gram-positive bacterial strains [Bacillus subtilis (MTCC 441) and Staphylococcus aureus (MTCC 7443)], two Gram-negative bacterial strains [Escherichia coli (MTCC 1652) and Pseudomonas aeruginosa (MTCC 424)], and two fungal strains [Candida albicans (MTCC 227) and Aspergillus niger (MTCC 8189)] employing serial dilution method .

- Results: Among all the tested derivatives, 5m (MIC = 0.0255 µmol/mL) and 5o (MIC = 0.0232 µmol/mL) exhibited maximal inhibition against fungal strain C. albicans .

Anti-Tuberculosis Activity

- Scientific Field: Microbiology

- Application Summary: A paper discusses the synthesis of acetylene containing 2-(2-hydrazinyl) thiazole derivatives and their in vitro evaluation against the H37Rv strain of Mycobacterium . This suggests that similar compounds may have potential applications in the field of microbiology or medicinal chemistry.

- Methods of Application: The paper presents the synthesis of acetylene containing 2-(2-hydrazinyl) thiazole derivatives .

- Results: The synthesized compounds were evaluated in vitro against the H37Rv strain of Mycobacterium .

安全和危害

属性

IUPAC Name |

(6-methoxy-1,3-benzothiazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c1-12-5-2-3-6-7(4-5)13-8(10-6)11-9/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAMZBKMFWQSHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20365769 | |

| Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-6-methoxybenzo[d]thiazole | |

CAS RN |

20174-70-3 | |

| Record name | 2-Hydrazino-6-methoxybenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20174-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinyl-6-methoxy-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20365769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

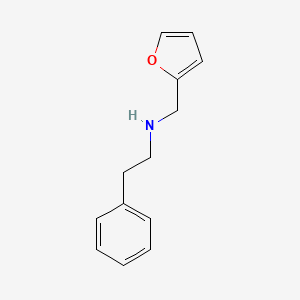

![N-[3-(3-Dimethylamino-propylamino)-propyl]-nicotinamide](/img/structure/B1300940.png)

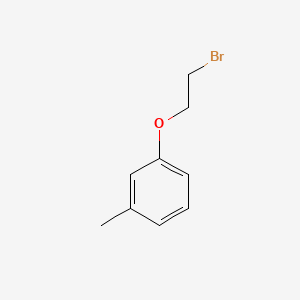

![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)

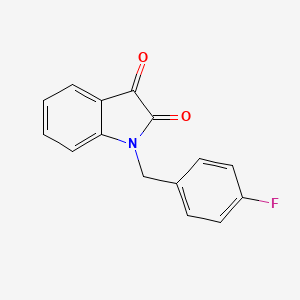

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)

![Ethanol, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1300978.png)

![7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid](/img/structure/B1300981.png)

![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)

![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)